molecular formula C11H12O B1616624 2-Benzylidenebutanal CAS No. 28467-92-7

2-Benzylidenebutanal

Cat. No.: B1616624
CAS No.: 28467-92-7
M. Wt: 160.21 g/mol
InChI Key: BOCRJYUZWIOMOJ-CSKARUKUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidenebutanal typically involves the condensation of benzaldehyde with butanal in the presence of a base. This reaction is known as the Aldol condensation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

2-Benzylidenebutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base

Major Products Formed:

    Oxidation: 2-Benzylidenebutanoic acid

    Reduction: 2-Benzylidenebutanol

    Substitution: Corresponding substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Benzylidenebutanal has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Benzylidenebutanal involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB and MAPK. The compound’s ability to interact with cellular receptors and enzymes plays a crucial role in its biological activities.

Comparison with Similar Compounds

2-Benzylidenebutanal can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its versatile chemical reactivity and potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a compound of significant interest.

Properties

CAS No.

28467-92-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(2E)-2-benzylidenebutanal

InChI

InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+

InChI Key

BOCRJYUZWIOMOJ-CSKARUKUSA-N

Isomeric SMILES

CC/C(=C\C1=CC=CC=C1)/C=O

SMILES

CCC(=CC1=CC=CC=C1)C=O

Canonical SMILES

CCC(=CC1=CC=CC=C1)C=O

28467-92-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

30.0 mL Benzaldehyde was dissolved in 150 mL EtOH and cooled with an ice bath. Added was 5.01 mL 45% KOH (0.2 equiv.), followed by dropwise addition of 16.5 mL butyraldehyde. The mixture was stirred for 3 days at room temperature, acidified with 1M HCl and extracted with ether. The organic layer was dried over Na2SO4, filtrated and concentrated in vacuo. Vacuum distillation yielded 20.4 g of a yellow fluid (78-82° C., 0.6 mbar) containing 70% of the desired product. This material was used in subsequent steps without further purification. Characteristic signals in 1H NMR (400 MHz, CDCl3): δ 1.15 (t, J=7.5 Hz, 3H), 2.57 (q, J=7.5 Hz, 1H), 7.22 (s, 1H), 9.56 (s, 1H).
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5.01 mL
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
desired product
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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